molecular formula C7H10O B1458150 Spiro[2.3]hexane-5-carbaldehyde CAS No. 1780698-50-1

Spiro[2.3]hexane-5-carbaldehyde

Cat. No. B1458150
CAS RN: 1780698-50-1
M. Wt: 110.15 g/mol
InChI Key: QVRHIHYYNIOOAJ-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carbaldehyde is a chemical compound with the molecular formula C7H10O . It is a type of spirocyclic compound, which means it contains a unique structure where two rings share a single atom .


Synthesis Analysis

A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . This method has demonstrated a broad scope on the preparation of spirocyclic skeletons .


Molecular Structure Analysis

The molecular structure of Spiro[2.3]hexane-5-carbaldehyde is represented by the formula C7H10O . The molecular weight of this compound is 110.15 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of Spiro[2.3]hexane-5-carbaldehyde, such as its melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Synthesis of Spiropyrazolones

Spiro[2.3]hexane-5-carbaldehyde is utilized in the highly diastereoselective synthesis of spiropyrazolones. This process involves a Michael-Aldol cascade reaction catalyzed by secondary amines, leading to spiropyrazolones that bear four chiral centers as a single diastereomer in excellent yields . This synthesis is significant for creating compounds with potential medicinal properties due to their unique structural features.

Organocatalysis

The compound plays a crucial role in organocatalysis, particularly in the synthesis of spiro compounds. These spiro compounds are not only structurally unique but also serve as catalysts in various organic reactions . The development of efficient methodologies for their synthesis has been a significant challenge and focus in organic chemistry.

Drug Discovery

In drug discovery, spiro compounds like Spiro[2.3]hexane-5-carbaldehyde are attractive targets due to their inherent three-dimensional structures. These structures enhance protein interactions, aid solubility, and facilitate molecular modeling, which are critical factors in the development of new pharmaceuticals .

Chirality Research

The chirality of spiro compounds, including Spiro[2.3]hexane-5-carbaldehyde, is of great interest in scientific research. Chiral centers are pivotal in the study of stereochemistry and play a vital role in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Synthesis of Spirocyclic Compounds

Spiro[2.3]hexane-5-carbaldehyde is integral in the synthesis of various spirocyclic compounds. These compounds are essential in the development of new synthetic methodologies and have diverse applications ranging from materials science to pharmaceuticals .

Educational and Academic Research

Lastly, Spiro[2.3]hexane-5-carbaldehyde serves as an important educational tool in academic research. It is used to teach advanced concepts in organic chemistry, such as diastereoselectivity and organocatalysis. Its applications in synthesis provide practical examples for students and researchers to understand complex chemical processes .

Future Directions

The future directions for Spiro[2.3]hexane-5-carbaldehyde could involve its use in the synthesis of drug-like molecules or other functional materials . The compound’s unique structure makes it a valuable target in organic chemistry and drug discovery projects .

properties

IUPAC Name

spiro[2.3]hexane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHIHYYNIOOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexane-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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